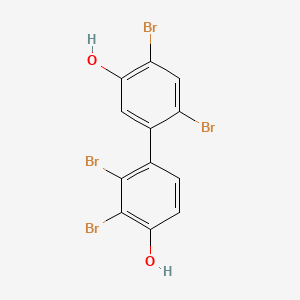
2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol typically involves the bromination of phenolic compounds. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pH conditions. For example, the bromination of phenol can be achieved using bromine in an aqueous solution with a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where phenolic precursors are treated with bromine or bromine-containing reagents in reactors designed to handle the exothermic nature of the reaction. The process may also include purification steps to isolate the desired product and remove any by-products.
化学反应分析
Types of Reactions
2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols or completely debrominated phenols.
Substitution: Phenolic compounds with various functional groups replacing the bromine atoms.
科学研究应用
2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of flame retardants and other brominated compounds.
作用机制
The mechanism of action of 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol involves its interaction with biological molecules. The bromine atoms and hydroxyl groups can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,5-Dibromophenol
Comparison
Compared to other dibromophenols, 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol has additional bromine atoms and hydroxyl groups, which may enhance its reactivity and biological activity
属性
CAS 编号 |
36511-35-0 |
|---|---|
分子式 |
C12H6Br4O2 |
分子量 |
501.79 g/mol |
IUPAC 名称 |
2,3-dibromo-4-(2,4-dibromo-5-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-4-8(14)10(18)3-6(7)5-1-2-9(17)12(16)11(5)15/h1-4,17-18H |
InChI 键 |
CMQUQOHNANGDOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C=C2Br)Br)O)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


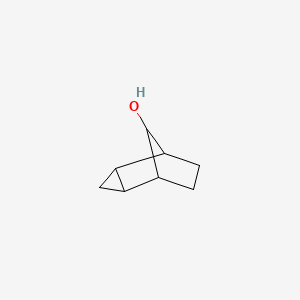
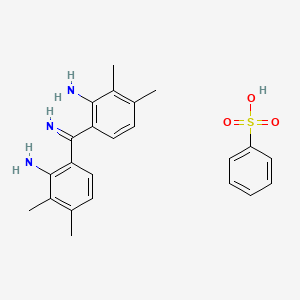
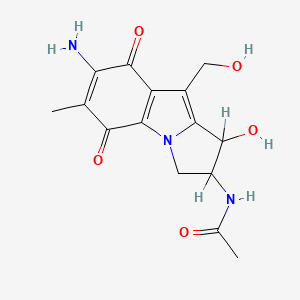
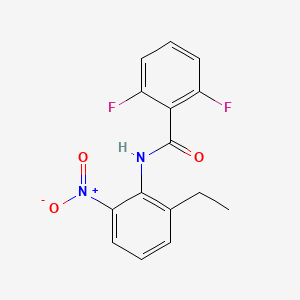
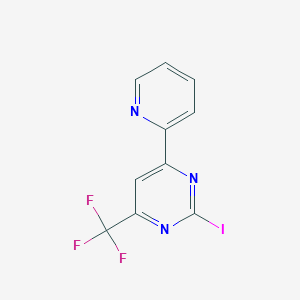
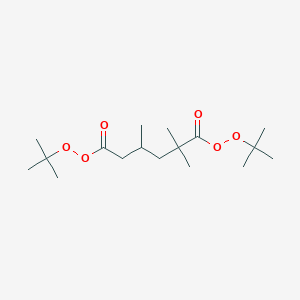
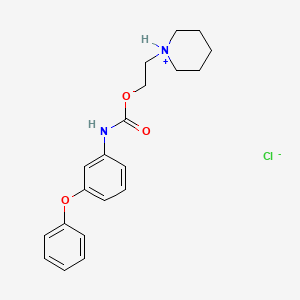
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
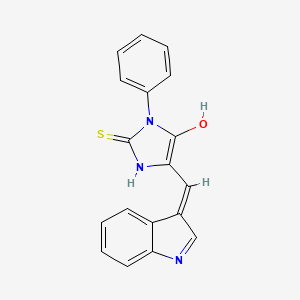
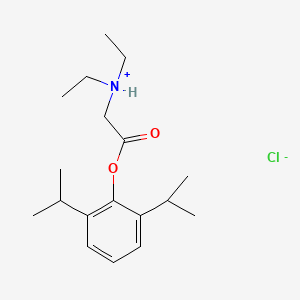
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
